1,1,3,3,5,5-Hexamethyltrisiloxane

描述

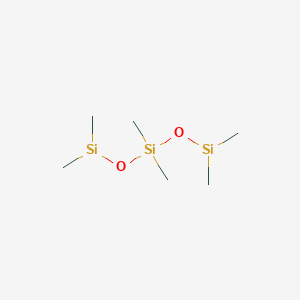

Structure

2D Structure

属性

InChI |

InChI=1S/C6H18O2Si3/c1-9(2)7-11(5,6)8-10(3)4/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEISYFNYGDBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883664 | |

| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-93-1 | |

| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3,5,5-hexamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Siloxane Chemistry Research

The journey of siloxane chemistry is a testament to over a century of scientific inquiry. The initial synthesis of an organosilicon compound, tetraethylsilane, in 1863 by Charles Friedel and James Crafts marked the genesis of this field. sbfchem.comrichsilicone.comwikipedia.org These early explorations into compounds containing silicon-carbon bonds laid the groundwork for future discoveries. richsilicone.com The late 19th and early 20th centuries saw chemists like A. Ladenburg and A. Polis expand the repertoire of organosilicon compounds. richsilicone.com

A pivotal figure in this narrative is Frederic S. Kipping, often regarded as the father of silicone chemistry. researchgate.net His extensive research from 1898 to 1944, which included the use of Grignard reagents for synthesizing hydrolyzable silanes, was foundational for the eventual industrial production of silicones. richsilicone.comwikipedia.org The term "silicone" itself was coined by Kipping in 1901. wikipedia.org The 1930s and 1940s witnessed a surge in research aimed at developing heat-resistant polymers, with key contributions from J.F. Hyde at Corning Glass Works and Eugene G. Rochow at General Electric. richsilicone.comresearchgate.net Rochow's invention of the direct synthesis of organochlorosilanes in 1941 was a major breakthrough that paved the way for the commercialization of silicones. richsilicone.compaint.org This period also saw the establishment of Dow Corning in 1943, a company dedicated to the production and research of silicones. richsilicone.com

Significance of Linear Trisiloxanes in Organosilicon Polymer Science

Linear trisiloxanes, such as 1,1,3,3,5,5-Hexamethyltrisiloxane, are fundamental building blocks in the synthesis of more complex organosilicon polymers. researchgate.netcymitquimica.com Their importance lies in their ability to act as precursors and modifying agents in polymerization processes. These compounds can be used to introduce specific properties into larger polymer chains, thereby enabling the creation of materials with tailored characteristics. nih.gov

The siloxane backbone (Si-O-Si) imparts unique properties to the resulting polymers, including thermal stability, flexibility, and hydrophobicity. cymitquimica.com Linear trisiloxanes are particularly valuable in the synthesis of copolymers. By incorporating these smaller units into a polymer structure, researchers can control the final properties of the material, such as its reactivity and functionality. nih.gov For instance, they are of particular interest in the modification of polydimethylsiloxane (B3030410) to achieve desired characteristics. nih.gov

The general structure of this compound, with its three silicon atoms and six methyl groups, provides a stable yet reactive platform for various chemical transformations. chemimpex.com This makes it a versatile component in the design of new polymers with specific applications in mind.

Current Research Landscape and Emerging Trends for 1,1,3,3,5,5 Hexamethyltrisiloxane

Conventional Synthetic Routes for this compound

The industrial production of this compound and related linear siloxanes has traditionally relied on well-understood reaction pathways involving the formation of siloxane bonds from chlorosilane precursors.

Hydrolysis and Condensation Pathways for Siloxane Linkage Formation

The most fundamental method for synthesizing linear and cyclic siloxanes is the hydrolysis of chlorosilanes, followed by spontaneous condensation. uni-wuppertal.de For this compound, the primary precursor is dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂). When dichlorodimethylsilane is exposed to water, it undergoes a vigorous hydrolysis reaction to form dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), with the concurrent evolution of hydrogen chloride gas. uni-wuppertal.degac.edu

The resulting silanol (B1196071) intermediates are generally unstable and readily condense, eliminating water to form stable silicon-oxygen-silicon (siloxane) linkages. uni-wuppertal.descispace.com This process can lead to a mixture of linear and cyclic polydimethylsiloxanes. uni-wuppertal.deresearchgate.net The formation of chain-like macromolecules occurs as dimethylsilanediol molecules condense with each other. uni-wuppertal.de To control the chain length and obtain the desired trisiloxane, the reaction conditions, such as the ratio of reactants and the removal of byproducts, must be carefully managed. For instance, a mixture of 1,1,3,3-Tetramethyldisiloxane (B107390) and dichlorodimethylsilane in water can be reacted for several days at room temperature to yield this compound. chemicalbook.com

The general reaction scheme is as follows:

Hydrolysis: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl

Condensation: 3(CH₃)₂Si(OH)₂ → HO-[Si(CH₃)₂-O]₃-H + 2H₂O → Further condensation can occur.

To specifically synthesize the trisiloxane, a controlled reaction might involve the co-hydrolysis of trimethylchlorosilane (as a chain terminator) and dichlorodimethylsilane.

Exploration of Alternative Synthetic Strategies to Optimize Yield and Purity

To overcome the product mixture challenges of conventional hydrolysis, alternative strategies have been developed. One effective method involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with diorganodichlorosilanes. nih.gov This approach allows for the synthesis of specific cyclotetrasiloxanes with yields reported between 55-75%. nih.govnih.gov While the primary product in that research was a cyclic compound, the methodology highlights the use of pre-formed siloxane backbones (as salts) to react with chlorosilanes, offering a more controlled approach than random condensation.

Another targeted synthesis involves reacting 1,1,3,3-Tetramethyldisiloxane with dichlorodimethylsilane. chemicalbook.com In a reported procedure, these reactants are mixed in deionized water and stirred for 72 hours at room temperature. chemicalbook.com After neutralization and distillation, this method yielded the target this compound in approximately 82% yield. chemicalbook.com

| Alternative Synthesis of this compound | |

| Reactants | 1,1,3,3-Tetramethyldisiloxane, Dichlorodimethylsilane, Deionized Water |

| Conditions | Mixed for 3 days at room temperature. chemicalbook.com |

| Post-Treatment | Neutralization, drying, and distillation under reduced pressure. chemicalbook.com |

| Yield | ~82% chemicalbook.com |

Synthesis of Functionalized this compound Derivatives

Functionalized trisiloxanes are critical building blocks for creating polymers with specific properties. The introduction of reactive groups at the ends of the trisiloxane chain allows them to act as cross-linkers, chain extenders, or precursors for more complex molecular architectures. nih.govcfmats.com

Introduction of Terminal Functional Groups (e.g., chloro, hydro, hydroxy, vinyl)

The synthesis of terminally functionalized trisiloxanes can be achieved through several routes. Heterofunctional condensation is a common strategy, reacting trisiloxanes with terminal chloro, hydro, or hydroxy groups with appropriate silanes or silanols. nih.gov

Hydroxy-terminated: Hexamethyltrisiloxanediol can be synthesized from sodium hexamethyltrisiloxanediolate, with reported yields of 90%. researchgate.net

Hydro-terminated: this compound itself contains terminal Si-H groups, making it a "hydro" functionalized siloxane. gelest.comsigmaaldrich.com Its synthesis from 1,1,3,3-Tetramethyldisiloxane and dichlorodimethylsilane is an example of creating a hydro-functionalized oligomer. chemicalbook.com

Vinyl-terminated: Vinyl groups can be introduced by reacting a precursor like 1,5-disodiumoxyhexamethyltrisiloxane with a vinyl-containing chlorosilane, such as dichloromethylvinylsilane. nih.gov This method has been used to create vinyl-functionalized cyclotetrasiloxanes, demonstrating the principle of adding vinyl functionality to a siloxane backbone. nih.gov

Chloro-terminated: These are discussed in the following section.

The synthesis of α,ω-telechelic polydimethylsiloxanes (PDMS) often involves a siloxane equilibration reaction between a cyclic siloxane like octamethylcyclotetrasiloxane (B44751) (D4) and a functional disiloxane (B77578) which acts as an end-capper. researchgate.net This principle can be adapted to produce functionalized oligomers of specific lengths, including trisiloxanes. For example, using 1,3-divinyltetramethyldisiloxane (B1580860) as the end-capper would produce vinyl-terminated oligomers. researchgate.net

Synthesis of Halogenated this compound Analogs (e.g., 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane)

1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane is a key intermediate for synthesizing silicone polymers and for surface modification. chemimpex.com Its structure, bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane, suggests its synthesis involves the condensation of a central dimethylsilicon unit with two chloro(dimethyl)silyl groups. nih.gov It is a versatile compound used in the production of sealants, adhesives, and coatings due to its thermal stability and chemical resistance. chemimpex.com

| Properties of 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | |

| IUPAC Name | bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane nih.govamericanelements.com |

| Molecular Formula | C₆H₁₈Cl₂O₂Si₃ nih.gov |

| Molecular Weight | 277.36 g/mol nih.gov |

| CAS Number | 3582-71-6 nih.gov |

| Appearance | Colorless to Almost colorless clear liquid tcichemicals.com |

Investigation of Novel Synthetic Approaches for Telechelic Structures

Telechelic oligomers, which are polymers with reactive functional groups at both ends of the chain, are of significant scientific interest. Novel approaches for synthesizing telechelic siloxanes focus on providing precise control over molecular weight and functionality. researchgate.net

One primary method is the siloxane equilibration reaction . researchgate.net This involves reacting a cyclic siloxane monomer (like D4) with a functional disiloxane that acts as a chain stopper and introduces the desired terminal groups. researchgate.net By carefully controlling the ratio of the cyclic monomer to the disiloxane end-capper, the average molecular weight of the resulting telechelic polymer can be predetermined. researchgate.net

Another established route is the condensation reaction between an α,ω-bis-hydroxy oligosiloxane and a suitable functional chlorosilane. researchgate.net For example, hexamethyltrisiloxanediol could be reacted with a functional chlorosilane to yield a telechelic trisiloxane. This method offers a direct and often quantitative way to introduce terminal functionalities. researchgate.net

These synthetic strategies provide a powerful toolkit for creating well-defined, functionalized this compound derivatives, enabling the development of advanced materials with tailored properties.

Catalytic Systems in the Synthesis of this compound and its Derivatives

One notable synthetic approach involves the use of 1,5-disodiumoxyhexamethyltrisiloxane as a key precursor for creating more complex cyclosiloxanes. nih.gov This method involves the reaction of the disodium (B8443419) salt with various dichlorodiorganosilanes. nih.gov For instance, the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes has been successfully achieved with preparative yields ranging from 55% to 75%, depending on the specific reaction conditions and the organic substituents on the dichlorosilane. nih.gov

A direct synthesis of this compound has been reported with a yield of approximately 82%. chemicalbook.com This process involves the reaction of 1,1,3,3-tetramethyldisiloxane (TMDS) with dimethyldichlorosilane in deionized water at room temperature over a period of 72 hours. chemicalbook.com

Role of Acid and Base Catalysis in Trisiloxane Formation

Both acid and base catalysis are fundamental to the formation and equilibration of trisiloxanes and other siloxanes. These catalytic processes are crucial for both the synthesis and the rearrangement of siloxane backbones.

Acid Catalysis: In acidic environments, the protonation of a siloxane oxygen atom is a key step that facilitates the cleavage of the Si-O bond. acs.orgresearchgate.net Theoretical studies have shown that factors such as the presence of water and the formation of hydrogen-bonded complexes can significantly lower the energy barrier for this reaction. acs.orgresearchgate.net The hydrolysis of siloxane bonds under acidic conditions is a critical aspect of their chemistry, and the reactivity of these bonds can be influenced by the molecular structure, such as the presence of terminal silanol (SiOH) groups. acs.org For the synthesis of a related compound, 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769), a strong acidic cation exchange resin has been utilized as a catalyst. researchgate.net

Base Catalysis: Base-catalyzed equilibration of siloxanes is another important industrial process. For example, the equilibration of hexamethyldisiloxane (B120664) and octamethylcyclotetrasiloxane can be achieved using solid tetramethylammonium (B1211777) hydroxide (B78521) as a catalyst. lookchem.com The reactivity of different siloxanes towards bases has been observed to follow a specific order, indicating that the molecular structure plays a significant role in their susceptibility to base-catalyzed rearrangement. lookchem.com The mechanism in base-catalyzed systems typically involves the initial formation of higher molecular weight species. lookchem.com In the context of trisiloxane surfactants, hydrolysis is significantly more favorable under both acidic and basic conditions compared to neutral conditions, where steric hindrance presents a large energy barrier. rsc.org

Mechanistic Studies of Catalyzed Siloxane Bond Formation

The formation of the siloxane bond (Si-O-Si) through catalyzed reactions has been a subject of extensive mechanistic investigation. These studies provide fundamental insights into how catalysts facilitate these transformations.

Under acidic conditions , the mechanism of Si-O bond cleavage, a key step in siloxane rearrangement and synthesis, involves the protonation of the siloxane oxygen. acs.orgresearchgate.net This initial protonation makes the silicon center more electrophilic and susceptible to nucleophilic attack by water or a silanol group. Theoretical calculations have highlighted the importance of hydrogen-bond complexes, which can involve water, silanols, or the acid catalyst itself, in stabilizing transition states and facilitating proton transfer. acs.orgresearchgate.net The enhanced reactivity of terminal siloxane bonds in siloxanols is partly attributed to the ability of the SiOH group to form intramolecular hydrogen bonds, which aids in the proton transfer to the siloxane oxygen. acs.org

In base-catalyzed reactions , the mechanism proceeds through a different pathway. The base, typically a hydroxide ion, attacks a silicon atom, leading to the formation of a pentacoordinate siliconate intermediate. rsc.org This is followed by the cleavage of a siloxane bond to yield a silanolate and a shorter siloxane chain. The reaction of a one-to-one molar mixture of hexamethyldisiloxane (MM) and octamethylcyclotetrasiloxane (D4) with tetramethylammonium hydroxide as a catalyst showed an initial increase in viscosity, suggesting the formation of high molecular weight polymers before reaching equilibrium. lookchem.com This observation supports a chain-growth type mechanism for base-catalyzed siloxane equilibration. lookchem.com

| Catalyst Type | Key Mechanistic Steps | Influencing Factors |

| Acid | 1. Protonation of siloxane oxygen. 2. Nucleophilic attack on silicon. 3. Formation of hydrogen-bonded transition states. | Presence of water, silanol groups, ability to form hydrogen-bond complexes. acs.orgresearchgate.net |

| Base | 1. Nucleophilic attack by base on silicon. 2. Formation of a pentacoordinate siliconate intermediate. 3. Cleavage of Si-O bond to form a silanolate. | Molecular structure of the siloxane, steric hindrance. lookchem.comrsc.org |

Process Optimization and Scale-Up Considerations in this compound Synthesis Research

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful optimization of reaction parameters and consideration of scale-up challenges.

Research into the synthesis of the related 1,1,1,3,5,5,5-heptamethyltrisiloxane (MDHM) provides a valuable case study in process optimization using Response Surface Methodology (RSM). researchgate.net This statistical approach was used to optimize the synthesis of MDHM from hexamethyldisiloxane and a polyhydrosiloxane using a strong acidic cation exchange resin as a catalyst. researchgate.net The study identified the optimal conditions for achieving the highest yield.

Optimized Conditions for MDHM Synthesis researchgate.net

| Parameter | Optimized Value |

| Mass Ratio (m(DH):m(MM)) | 1:13.45 |

| Catalyst Amount | 7.09% |

| Reaction Temperature | 62.5°C |

| Reaction Time | 10 hours |

The predicted yield under these conditions was 41.23%, which closely matched the experimental yield of 40.62%. researchgate.net Such optimization studies are crucial for maximizing product yield and minimizing costs in a large-scale manufacturing setting.

For the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes from 1,5-disodiumoxyhexamethyltrisiloxane, reaction conditions such as solvent and temperature play a significant role. nih.gov For example, the synthesis of 1,1,3,3,5,5,7-heptamethyl-7-vinylcyclotetrasiloxane was carried out in methyl tert-butyl ether (MTBE) at a temperature of -60 °C. nih.gov The choice of solvent and temperature can influence the selectivity towards the desired cyclic product versus the formation of linear polymers. nih.gov

Key considerations for the scale-up of these synthetic processes include:

Heat Transfer: Siloxane polymerization and equilibration reactions can be exothermic, requiring efficient heat removal to control the reaction temperature and prevent side reactions.

Mass Transfer: Ensuring efficient mixing of reactants, especially when dealing with solid catalysts or multiphase systems, is critical for achieving consistent reaction rates and product quality.

Catalyst Selection and Recovery: The choice between homogeneous and heterogeneous catalysts involves a trade-off between activity, selectivity, and ease of separation from the product. For large-scale processes, heterogeneous catalysts that can be easily recovered and reused are often preferred.

Purification: The final product must typically be purified to remove unreacted starting materials, catalyst residues, and byproducts. Distillation under reduced pressure is a common method for purifying volatile siloxanes like this compound. chemicalbook.com

Ring-Opening Polymerization (ROP) of Cyclic Siloxanes (e.g., Hexamethylcyclotrisiloxane (B157284), D3) as a Precursor to Polydimethylsiloxanes (PDMS)

The ring-opening polymerization of cyclic siloxanes, particularly the strained hexamethylcyclotrisiloxane (D3), is a fundamental method for producing polydimethylsiloxanes (PDMS). ntnu.no This process can be initiated by either anionic or cationic species, leading to "living" polymerization systems where the active centers remain stable in the absence of termination or chain transfer reactions. gelest.com The high ring strain of D3 (10.5 kJ mol⁻¹) compared to larger cyclic siloxanes like octamethylcyclotetrasiloxane (D4) (1.0 kJ mol⁻¹) makes it significantly more reactive, allowing for polymerization to occur under kinetically controlled conditions. ntnu.noresearchgate.net This controlled polymerization enables the synthesis of well-defined PDMS with narrow molecular weight distributions. ntnu.no

Anionic ring-opening polymerization (AROP) of D3 is a widely utilized method for synthesizing well-defined polydimethylsiloxanes. acs.org The process is characterized by the attack of a nucleophilic initiator on a silicon atom of the D3 ring, leading to the formation of a silanolate anion that propagates the polymerization. nih.govmdpi.com The kinetics of AROP of D3 are typically first-order with respect to both the monomer and the initiator concentrations. researchgate.netresearchgate.net The living nature of this polymerization allows for precise control over the molecular weight and architecture of the resulting polymer. magtech.com.cn

A variety of compounds can initiate the anionic ring-opening polymerization of D3. Alkali metal hydroxides, such as potassium hydroxide (KOH), were among the first initiators used for this purpose. mdpi.com Organolithium compounds, like n-butyllithium and sec-butyllithium, are also effective initiators. researchgate.net The initiation process often involves the formation of multiple siloxanolate species. researchgate.net Other initiators include lithium silanolates, which can be generated in situ by the reaction of an organolithium compound with D3, and more complex systems like hexaphenylcyclotrisilazane trilithium. ntnu.noresearchgate.net

Promoters are often added to the polymerization system to accelerate the reaction and influence the dynamics. These are typically polar, aprotic solvents or additives that can solvate the cation of the ion pair at the active chain end, thereby increasing the reactivity of the silanolate anion. gelest.com Common promoters include dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). researchgate.net The presence of a promoter can significantly alter the polymerization kinetics; for instance, the reaction order with respect to the promoter can vary depending on the specific substance used. researchgate.net Without a promoter, the polymerization of D3 initiated by organolithium compounds in nonpolar hydrocarbon solvents proceeds very slowly, if at all. gelest.commagtech.com.cn The choice of initiator and promoter system is crucial for controlling the polymerization rate and the properties of the final polymer. researchgate.net

| Initiator/Promoter System | Effect on Polymerization |

| n-Butyllithium/THF | Efficient initiation and controlled polymerization. ntnu.no |

| Hexaphenylcyclotrisilazane trilithium/DMSO or THF | The polymerization is 1st order in D3, THF, and the initiator, and 2nd order in DMSO. researchgate.net |

| Benzyltrimethylammonium bis(o-phenylenedioxy)phenylsiliconate/DMSO | The rate of propagation is dependent on the catalyst, DMSO, and other additives. researchgate.net |

| Trisphosphazene base (C3N3-Me-P3) | Acts as an effective organocatalyst for controlled ROP of D3. acs.org |

The kinetics of the anionic ring-opening polymerization of D3 are highly sensitive to the choice of solvent and the presence of impurities. Solvents play a crucial role in solvating the ionic species involved in the polymerization, particularly the propagating chain ends. In nonpolar solvents like hydrocarbons, the silanolate ion pairs tend to form tight aggregates, which significantly reduces their reactivity and can even halt the polymerization. gelest.commagtech.com.cn

In contrast, polar aprotic solvents such as tetrahydrofuran (THF) can solvate the counter-ion (e.g., Li⁺), leading to the formation of more reactive, separated ion pairs. gelest.com This increased reactivity is why the polymerization of D3 with a lithium-based initiator proceeds much faster in THF than in a nonpolar solvent. gelest.com The type of solvent can also influence the equilibrium between associated and dissociated living chains, which in turn affects side reactions. researchgate.netmagtech.com.cn

Impurities, especially protic substances like water and alcohols, can have a significant impact on the polymerization. nih.govnih.gov These compounds can act as chain transfer agents by reacting with the propagating silanolate anion, leading to the termination of one chain and the initiation of a new one. This can broaden the molecular weight distribution of the resulting polymer. In some controlled systems, however, alcohols can coordinate to the anionic chain ends, which helps to prevent undesirable side reactions. nih.govresearchgate.net Carbon dioxide from the atmosphere can also react with the active centers and terminate the polymerization. gelest.com Therefore, to achieve a well-controlled polymerization with a narrow molecular weight distribution, it is essential to use highly purified reagents and solvents and to conduct the reaction under an inert atmosphere. gelest.com

| Factor | Influence on Polymerization Kinetics |

| Solvent Polarity | Polar aprotic solvents (e.g., THF) increase the polymerization rate by separating ion pairs. gelest.com |

| Solvent Type | The equilibrium between associated and disassociated living chains is affected by the solvent, influencing side reactions. researchgate.netmagtech.com.cn |

| Protic Impurities (e.g., water, alcohols) | Can act as chain transfer agents, broadening the molecular weight distribution. nih.govnih.gov |

| Carbon Dioxide | Can terminate the polymerization by reacting with active centers. gelest.com |

During the anionic ring-opening polymerization (AROP) of cyclic siloxanes, side reactions such as "back-biting" and redistribution can occur, impacting the structure and molecular weight distribution of the final polymer. researchgate.net

The back-biting reaction involves the nucleophilic attack of the active silanolate chain end on a silicon atom within its own polymer chain. nih.govmdpi.com This intramolecular cyclization process leads to the formation of small, unstrained cyclic siloxanes, most commonly octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (B1670010) (D5). researchgate.net This reaction is a form of depolymerization and is in competition with the forward propagation reaction. nih.govresearchgate.net The formation of these cyclic byproducts is a significant issue in silicone synthesis, often resulting in a product mixture containing 10-15% cyclic oligomers at thermodynamic equilibrium. nih.govresearchgate.net The presence of the monomer can sometimes retard the back-biting reaction. researchgate.net

Redistribution , or equilibration, is an intermolecular chain transfer reaction where the active center of one polymer chain attacks a siloxane bond of another polymer chain. nih.govmdpi.comuni-rostock.de This leads to a scrambling of chain lengths and broadens the molecular weight distribution of the polymer, eventually leading to the most thermodynamically stable distribution, which is typically a polydispersity index (Đ) of around 2.

Both back-biting and redistribution are influenced by factors such as the solvent, initiator, and the equilibrium between associated and dissociated living chains. researchgate.netmagtech.com.cn Strategies to minimize these side reactions include using specific initiator systems, such as certain phosphonium (B103445) cations, or adding coordinating species like alcohols that can shield the anionic chain ends and prevent them from attacking the polymer backbone. nih.govresearchgate.net

Computational studies, particularly those using Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms of anionic ring-opening polymerization. These studies can elucidate the structures of intermediates and transition states, as well as the energetics of different reaction pathways.

For instance, in the context of KOH catalysis, computational models can investigate the nature of the active species and the mechanism of monomer addition. While specific computational studies on KOH-catalyzed AROP of D3 were not found in the provided search results, related research on other catalytic systems highlights the power of this approach. For example, DFT calculations have been used to understand the role of fluoroalcohols in activating the chain end and monomer in the anionic ROP of glycolide (B1360168) without initiating the reaction themselves. nih.govnih.gov Similarly, simulations of electrocatalytic reactions involving KOH electrolytes help to model the interfacial conditions and the role of ionic species. acs.org

Proposed mechanisms for photo-induced anionic ROP of D3 have also been supported by computational analysis, providing a deeper understanding of the initiation and propagation steps. researchgate.net These computational methods can be applied to the KOH-catalyzed system to explore the aggregation of ion pairs, the effect of promoters at a molecular level, and the energy barriers associated with propagation versus back-biting reactions. Such studies would be instrumental in optimizing reaction conditions to achieve better control over the polymerization process.

Cationic ring-opening polymerization (CROP) of hexamethylcyclotrisiloxane (D3) offers an alternative route to polydimethylsiloxanes, particularly for synthesizing polymers with base-sensitive functional groups. nih.gov This process is typically initiated by strong protic acids or Lewis acids that can generate a cationic active center. nih.govmdpi.com

The mechanism of CROP is complex and not as fully understood as its anionic counterpart. vot.pl It is believed to involve the formation of tertiary silyloxonium ions as reactive intermediates. vot.pl These intermediates can be generated from D3 and have been observed at low temperatures using 29Si NMR spectroscopy. vot.pl The polymerization of strained cyclotrisiloxanes like D3 is thought to proceed through a common mechanism with less strained rings, with differences in kinetics and thermodynamics arising from variations in ring strain and the nucleophilicity of the monomers relative to the polymer backbone. vot.pl

CROP can be carried out in various media, including in excess water, where it has been shown to produce high molar mass polymers. nih.gov For example, using tris(pentafluorophenyl)borane (B72294) (BCF) as a catalyst in water can generate polymers with molar masses around 150,000 g/mol . nih.gov The polymerization rate of D3 in cationic systems is significantly faster than that of larger, less strained cyclic siloxanes. nih.gov The development of photoinitiated CROP provides further advantages, such as improved reaction rates, spatiotemporal control, and more environmentally friendly reaction conditions. mdpi.com

| Catalyst System | Polymerization Characteristics |

| Tris(pentafluorophenyl)borane (BCF) in water | Generates high molar mass polymers at room temperature. nih.gov |

| Dodecylbenzenesulfonic acid (DBSA) in water | Rapid polymerization of D3, even from large crystals. nih.gov |

| Diphenyl iodonium (B1229267) hexafluorophosphate (B91526) (DPI) | Used in photoinitiated cationic ROP. mdpi.com |

Copolymerization Strategies Utilizing this compound and its Derivatives

Synthesis of Mixed Cyclosiloxanes for Copolymer Preparation

A significant application of this compound derivatives is in the targeted synthesis of mixed cyclosiloxanes, which are valuable precursors for producing copolymers with tailored properties through ring-opening polymerization. researchgate.net A key intermediate in this process is 1,5-disodiumoxyhexamethyltrisiloxane, a salt derived from the corresponding diol of hexamethyltrisiloxane. nih.gov

The primary synthesis method involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with various dichlorodiorganosilanes. nih.gov This reaction allows for the introduction of different functional or organic groups into a cyclosiloxane ring, creating an asymmetrical structure. The general scheme for this synthesis produces 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes. researchgate.net Researchers have successfully synthesized a range of these mixed cyclics by using dichlorodiorganosilanes with different substituents, such as methyl, methylvinyl, methylphenyl, diphenyl, and diethyl groups. nih.gov

The preparative yield of the desired mixed cyclotetrasiloxanes is influenced by the reaction conditions, typically falling within the range of 55% to 75%. nih.gov The use of these mixed cyclosiloxanes in subsequent polymerization is advantageous compared to the copolymerization of a mixture of different symmetrical cyclosiloxanes, as it allows for more precise control over the distribution of modifying units within the final copolymer chain. nih.gov

Table 1: Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes

| Reactant (Dichlorodiorganosilane) | Product | Preparative Yield | Reference |

|---|---|---|---|

| Dichlorodiethylsilane | 7,7-diethyl-1,1,3,3,5,5-hexamethylcyclotetrasiloxane | ~70% (linear polymer) | nih.gov |

| Dichloromethylvinylsilane | 1,1,3,3,5,5,7-heptamethyl-7-vinylcyclotetrasiloxane | 55-75% | nih.gov |

| Dichloromethylphenylsilane | 1,1,3,3,5,5,7-heptamethyl-7-phenylcyclotetrasiloxane | 55-75% | researchgate.netnih.gov |

| Dichlorodiphenylsilane | 1,1,3,3,5,5-hexamethyl-7,7-diphenylcyclotetrasiloxane | 55-75% | nih.gov |

Copolycondensation Reactions involving this compound

In addition to forming cyclic compounds, the reaction between 1,5-disodiumoxyhexamethyltrisiloxane and dichlorodiorganosilanes can also proceed via a copolycondensation pathway to yield linear polymers. researchgate.netnih.gov This dual reactivity allows for the synthesis of not only cyclic monomers but also copolymers with a regularly alternating structure directly from the same set of reactants. nih.gov

Under specific reaction conditions, the formation of linear poly(diorganosiloxane-co-dimethylsiloxane)s can become a significant, or even the primary, outcome. For instance, in the reaction with dichlorodiethylsilane, a substantial yield of linear poly(diethyl)dimethylsiloxanes with a regular alternation of units can be achieved, reaching up to 70% of the reaction product. nih.gov This demonstrates a direct copolycondensation process where the trisiloxane unit is incorporated into a growing polymer chain, alternating with the diorganosilane unit. This method provides a route to copolymers with a controlled, non-random sequence of monomer units, which can significantly influence the material's final properties.

Formation of Organic-Inorganic Hybrid Polymers (e.g., Poly xylene-hexamethyltrisiloxane hybrid)

Organic-inorganic hybrid polymers often exhibit a combination of properties derived from their distinct components. Poly(p-xylylene) (PPX), commercially known as Parylene, is a high-performance polymer known for its excellent thermal stability, chemical resistance, and dielectric properties. researchgate.net The typical synthesis of PPX involves the chemical vapor deposition (CVD) of a precursor, most commonly [2.2]paracyclophane. researchgate.netresearchgate.net This process involves heating the precursor to high temperatures (above 500°C) under low pressure, which generates reactive radical intermediates that subsequently polymerize on a substrate surface. researchgate.net

The functionalization of PPX is an area of research aimed at modifying its surface properties or incorporating new functionalities. researchgate.net While various strategies exist for creating PPX derivatives, including the copolymerization with other monomers and the attachment of functional groups, the specific formation of a poly(p-xylylene)-hexamethyltrisiloxane hybrid is not explicitly detailed in the surveyed literature. The creation of such a hybrid would theoretically combine the robustness of the PPX backbone with the flexibility and unique surface properties of siloxanes. However, detailed research findings on the reaction mechanisms and synthesis of this particular hybrid polymer are not prominently available.

Crosslinking Reactions and Network Formation with this compound as a Crosslinker

The formation of a polymer network via crosslinking reactions is crucial for creating elastomers and thermosets with durable mechanical properties. Siloxane chemistry offers several pathways for crosslinking, with hydrosilylation being a prominent method. This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a vinyl group. gelest.com

This compound, in its di-hydride form, possesses reactive Si-H bonds, making it a potential candidate to act as a crosslinking agent. gelest.com In this role, it could react with polymers containing vinyl or other unsaturated groups to form a stable, three-dimensional network. This process is fundamental to curing silicone-based materials. While the compound is noted for its ability to undergo hydrosilylation reactions, specific research studies detailing its application as a primary crosslinker to form polymer networks were not identified in the provided search results. gelest.com The use of various other agents for crosslinking polymers is well-documented, but examples explicitly using this compound in this capacity are not specified. mdpi.comresearchgate.net

Advanced Materials Science Applications Derived from 1,1,3,3,5,5 Hexamethyltrisiloxane Research

Poly(dimethylsiloxane) (PDMS) Materials Development

1,1,3,3,5,5-Hexamethyltrisiloxane is a key reagent in the synthesis and modification of poly(dimethylsiloxane) (PDMS), one of the most widely used silicone polymers. Its primary role is to control the architecture of the polymer chains, including their length and the nature of their terminal groups.

In the synthesis of PDMS, this compound functions as a chain transfer agent or an "end-capper." During polymerization reactions, such as the acid- or base-catalyzed ring-opening polymerization of cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) (D4), the Si-H groups of the hexamethyltrisiloxane can react to terminate the growing polymer chains.

The final molecular weight of the PDMS is determined by the molar ratio of the cyclic monomer to the chain transfer agent. A higher concentration of this compound results in shorter polymer chains and a lower average molecular weight. This control is crucial for producing PDMS fluids, elastomers, and resins with specific viscosities and mechanical properties. By capping the polymer chains, it prevents uncontrolled polymerization, leading to polymers with a narrower molecular weight distribution (polydispersity). researchgate.net

Telechelic polymers are macromolecules that have reactive functional groups at both ends of the polymer chain. researchgate.net this compound is instrumental in creating HSi-telechelic PDMS, also known as hydride-terminated PDMS.

In a process called equilibration, this compound is reacted with cyclic siloxane monomers (like D4) in the presence of an acidic catalyst. researchgate.netencyclopedia.pub The siloxane bonds in both the linear and cyclic precursors break and reform, eventually resulting in linear PDMS chains terminated at both ends with the dimethylsilylhydride groups originating from the hexamethyltrisiloxane. researchgate.net

These HSi-telechelic polymers are valuable intermediates for several reasons:

The terminal Si-H groups are reactive sites for hydrosilylation reactions, allowing the PDMS chains to be cross-linked into elastomers or grafted onto other molecules. nih.gov

They can be used to create more complex block copolymers by reacting with other polymers containing compatible functional groups. researchgate.net

While direct synthesis of HOSi-telechelic (silanol- or hydroxyl-terminated) PDMS does not typically use this compound, the HSi-telechelic polymers can serve as precursors. The terminal Si-H groups can be converted to Si-OH groups through carefully controlled hydrolysis reactions.

Below is a table summarizing the synthesis of α,ω-telechelic PDMS using various disiloxanes as end-cappers in an equilibration reaction with D4 to achieve a target molecular weight.

| End-Capper | Abbreviation | Resulting Telechelic PDMS | Degree of Polymerization | Target Molecular Weight ( g/mol ) |

| Hexamethyldisiloxane (B120664) | HMDS | Trimethylsilyl-terminated | ~23 | ~2000 |

| 1,1,3,3-Tetramethyldisiloxane (B107390) | TMDS | Hydride-terminated | ~23 | ~2000 |

| 1,3-Divinyltetramethyldisiloxane (B1580860) | VTMDS | Vinyl-terminated | ~23 | ~2000 |

| 1,3-Bis(3-aminopropyl)tetramethyldisiloxane | APTMDS | Aminopropyl-terminated | ~23 | ~2000 |

| Data adapted from a study on synthesizing telechelic PDMS with predetermined molecular weights. researchgate.net |

The HSi-telechelic PDMS polymers derived from this compound are fundamental to creating advanced silicone rubber nanocomposites. These materials consist of a PDMS matrix filled with nanoscale particles, such as fumed or precipitated silica (B1680970), to improve mechanical properties.

The terminal Si-H groups on the PDMS chains can react with hydroxyl groups on the surface of silica nanofillers. This reaction improves the compatibility and adhesion between the polymer matrix and the filler particles, leading to more effective reinforcement. Furthermore, these Si-H groups are essential for the curing process. In addition-cure systems, a platinum catalyst facilitates the reaction between the hydride-terminated PDMS and a vinyl-terminated PDMS crosslinker, forming a stable, cross-linked elastomer network with no byproducts.

The incorporation of nanofillers into this network results in silicone rubbers with:

Enhanced Tensile Strength and Tear Resistance: The filler particles disrupt crack propagation.

Improved Thermal Stability: The siloxane backbone provides inherent heat resistance, which is further enhanced by the stable cross-linked network. cfsilicones.com

Tailored Hardness and Modulus: The properties can be adjusted by varying the filler loading and the cross-link density.

Research has shown that the properties of nanocomposites are highly dependent on the dispersion of the nanofiller within the polymer matrix. researchgate.net Using well-defined telechelic polymers helps in achieving a good dispersion, for instance, with hydrophobic silicon(IV)-oxide fillers showing better integration into the siloxane matrix compared to hydrophilic fillers. researchgate.net

Surface Modification and Treatment Agents

The reactivity of the Si-H bonds makes this compound an effective agent for modifying the surface properties of various materials. cfmats.com It can be used to impart hydrophobicity and to act as a coupling agent to improve adhesion. cfmats.com

Many materials, including glass, ceramics, and metal oxides, have surfaces rich in hydroxyl (-OH) groups, which makes them hydrophilic (water-attracting). This compound can be used to render these surfaces hydrophobic (water-repellent).

When applied to a substrate, the Si-H groups in the molecule can react with the surface hydroxyl groups, typically with gentle heating or a catalyst. This reaction forms stable Si-O-Substrate covalent bonds, grafting the siloxane molecule onto the surface. The non-polar methyl (-CH3) groups of the attached siloxane are oriented away from the surface, creating a new, low-energy surface layer that repels water. This process significantly increases the water contact angle of the substrate, a key measure of hydrophobicity.

A coupling agent is a compound that forms a chemical bridge between two different materials, typically an inorganic substrate and an organic polymer. cfmats.com this compound and its derivatives can function as effective coupling agents. cfmats.com

The mechanism involves a dual-reactivity approach. The Si-H groups can react with an inorganic surface as described above. These same Si-H groups can also undergo hydrosilylation with a polymer containing vinyl or allyl groups. This creates a strong, covalent link between the inorganic and organic phases where such a bond would not normally form. This improved interfacial adhesion is critical for the performance and durability of composite materials, coatings, and adhesives. nih.gov

Application in Specialty Chemicals and Advanced Formulations

This compound is a key ingredient in the development of a wide array of specialty chemicals and advanced formulations. chemimpex.com Its utility stems from its ability to be chemically modified and incorporated into larger polymer systems, thereby tailoring the end-product's properties for specific and demanding applications. The compound can act as a crosslinker, coupling agent, or surface modifier in the synthesis of various silicone-based materials. cfmats.com

Use in Sealants, Adhesives, and Coatings

The inherent properties of siloxanes, such as hydrophobicity (water repellency), resistance to UV degradation, and thermal stability, make them highly suitable for formulating high-performance sealants, adhesives, and coatings. silicones.euconcrete.org this compound is utilized in the synthesis of silicone polymers that form the basis of these products. chemimpex.com These materials offer durable protection against environmental factors and are used across construction, automotive, and aerospace industries.

Silane and siloxane-based sealants are known for their ability to penetrate porous substrates like concrete and masonry, creating a water-repellent barrier that helps prevent damage from moisture intrusion and freeze-thaw cycles. prosoco.comdakenchem.com Coatings derived from these precursors can exhibit excellent water beading and are permeable to water vapor, allowing the substrate to "breathe". concrete.org This prevents the buildup of moisture at the coating-substrate interface, which can lead to deterioration. gelest.com

The following table summarizes the key properties and advantages of siloxane-based materials in these applications:

| Property | Advantage in Sealants, Adhesives, and Coatings |

| Water Repellency | Protects substrates from moisture damage, staining, and cracking. silicones.euprosoco.com |

| UV and Oxidation Resistance | Ensures long-term performance and durability in outdoor applications. silicones.euconcrete.org |

| Thermal Stability | Maintains performance over a wide range of temperatures. chemimpex.comsilicones.eu |

| Gas Permeability | Allows moisture vapor to escape, preventing blistering and delamination. concrete.org |

| Good Adhesion | Forms strong bonds with a variety of substrates. |

Development of Materials for Electronic Applications

In the field of electronics, organosilicon compounds are critical for the fabrication of insulating layers, also known as interlayer dielectrics (ILDs), within integrated circuits. nih.gov The relentless drive towards smaller and faster electronic devices necessitates the use of materials with low dielectric constants (low-k) to minimize signal delay and power consumption. nih.gov this compound and similar organosilicon molecules are investigated as precursors for depositing these low-k dielectric films. gelest.comgoogle.com

The incorporation of organic groups, such as the methyl groups in hexamethyltrisiloxane, into the silica matrix lowers the dielectric constant of the resulting material. nih.gov These precursors can be used in various deposition techniques to create thin films with tailored electrical and mechanical properties. gelest.com The goal is to produce films that not only have a low dielectric constant but are also mechanically robust, thermally stable, and compatible with the complex manufacturing processes of modern microprocessors. nih.gov

Research in this area focuses on developing new organosilicon precursors and deposition processes to overcome challenges such as plasma-induced damage during fabrication and ensuring good adhesion between different material layers. nih.govgelest.com

Fabrication of Thin Films via Chemical Vapor Deposition (CVD) using Siloxane Precursors

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films for a multitude of applications, including in microelectronics and optics. harvard.edugelest.com In this process, a volatile precursor gas is introduced into a reaction chamber where it decomposes and reacts on a heated substrate to form a solid film. harvard.edugelest.com this compound, due to its volatility and the presence of both silicon and oxygen in its structure, is a suitable precursor for the CVD of silicon-based thin films, such as silicon dioxide (SiO₂) and silicon oxycarbide (SiOC). google.combohrium.com

The use of organosilicon precursors like hexamethyltrisiloxane in CVD offers several advantages. The composition of the resulting film can be controlled by adjusting the deposition parameters, such as temperature, pressure, and the ratio of reactant gases. google.commdpi.com For instance, reacting the siloxane with an oxidant like oxygen can lead to the formation of silicon dioxide films. google.comgoogle.com The properties of these films, including their dielectric constant, refractive index, and mechanical strength, are crucial for their performance in electronic devices. nih.govgoogle.com

Research has explored various CVD techniques, including plasma-enhanced CVD (PECVD) and hot-filament CVD (HFCVD), to deposit films from siloxane precursors. psu.eduresearchgate.netresearchgate.net These methods allow for deposition at lower temperatures compared to traditional thermal CVD, which is important when working with temperature-sensitive substrates like plastics. nih.govgoogle.com The table below outlines different CVD methods and their relevance to using siloxane precursors.

| CVD Technique | Description | Relevance for Siloxane Precursors |

| Atmospheric Pressure CVD (APCVD) | Deposition occurs at atmospheric pressure. | Can be used, but control over film uniformity may be limited. |

| Low-Pressure CVD (LPCVD) | Deposition occurs at sub-atmospheric pressures, leading to better film uniformity and conformity. google.com | Suitable for producing high-quality dielectric films from siloxanes. google.com |

| Plasma-Enhanced CVD (PECVD) | Uses plasma to enhance the chemical reaction rates, allowing for deposition at lower temperatures. nih.govresearchgate.net | Widely used for depositing silicon-based films from organosilicon precursors for electronic applications. nih.govresearchgate.net |

| Hot-Filament CVD (HFCVD) | Uses a heated filament to thermally decompose the precursor gases. psu.eduresearchgate.net | Has been investigated for depositing organosilicon thin films from cyclic and linear siloxanes. psu.eduresearchgate.net |

Computational Chemistry and Theoretical Studies of 1,1,3,3,5,5 Hexamethyltrisiloxane

Molecular Dynamics Simulations of Siloxane Systems

Molecular dynamics (MD) simulations are a cornerstone for bridging the gap between molecular-level interactions and the macroscopic properties of materials. While specific MD studies focusing exclusively on 1,1,3,3,5,5-hexamethyltrisiloxane are not extensively documented, the wealth of research on polydimethylsiloxane (B3030410) (PDMS), for which this molecule is a short-chain analogue, provides deep insights into the behavior of siloxane systems.

MD simulations of PDMS are used to investigate its physical and mechanical properties. nih.gov These studies model the behavior of siloxane chains to understand their unique flexibility, which originates from the low rotational barrier of the Si-O bonds and the wide Si-O-Si bond angle. wikipedia.org Researchers employ force fields, which are sets of parameters describing the potential energy of the system, to carry out these simulations.

Key research findings from MD simulations of siloxane systems include:

Nonlinear Elasticity and Fracture: MD studies have been used to derive the nonlinear elastic response and fracture characteristics of individual siloxane molecules. Simulations show that the molecular response is governed by entropic elasticity at low extensions and enthalpic elasticity at high extensions, just before bond rupture. nih.gov

Force-Extension Behavior: The force-extension relationship of single siloxane chains has been modeled, revealing deviations from classical polymer scaling laws for short oligomers. nih.gov This is particularly relevant for understanding the behavior of molecules like this compound.

Influence of Solvation: Simulations can incorporate solvent molecules to study how the environment affects the conformation and dynamics of siloxane chains. nih.gov

These simulations provide a detailed picture of how the molecular structure of siloxanes dictates their material properties, such as low glass transition temperatures and high flexibility.

Ab Initio Electronic Structure Calculations for Reaction Paths and Mechanisms

Ab initio electronic structure calculations, based on the fundamental principles of quantum mechanics, are employed to investigate the intrinsic properties of the siloxane bond and its reactivity. These methods provide a detailed understanding of reaction mechanisms without relying on empirical parameters.

The unique nature of the siloxane (Si-O-Si) bond is a central topic of theoretical investigation. Key insights from ab initio calculations include:

Bond Length and Angle: The Si-O bond length in siloxanes is approximately 1.64 Å, which is significantly shorter than what would be expected from the sum of covalent radii. wikipedia.orgmdpi.com Theoretical calculations attribute this shortening to the partial ionic character of the bond (due to the large electronegativity difference between Si and O) and the participation of oxygen's non-bonding electrons in pπ-dπ bonding with silicon's empty d-orbitals. mdpi.com

Flexibility of the Si-O-Si Angle: The Si-O-Si bond angle is remarkably flexible, varying widely from 105° in some cyclic compounds to over 150° in linear chains. mdpi.com Quantum chemistry calculations have shown that the energy barrier to open this angle to 180° is very low, which is a key factor in the high flexibility of siloxane polymers. mdpi.com

Reaction Mechanisms: Theoretical calculations are used to map out the potential energy surfaces for various reactions. For instance, studies have explored the fragmentation of the siloxane bond under different conditions. nih.gov These calculations can identify transition states and reaction intermediates, providing a step-by-step mechanism for processes like hydrolysis or condensation.

Through these computational methods, a fundamental understanding of how the electronic structure of the Si-O-Si linkage governs the physical properties and chemical reactivity of this compound and related compounds is achieved.

Theoretical Studies of Polymerization Processes

Theoretical studies are crucial for unraveling the complex mechanisms of siloxane polymerization. A primary industrial route to producing linear polysiloxanes is the ring-opening polymerization (ROP) of cyclic monomers, such as hexamethylcyclotrisiloxane (B157284) (D₃). The study of D₃ polymerization provides a model for understanding the formation of linear oligomers and polymers.

Computational studies have focused on the kinetics and mechanisms of acid-catalyzed ROP of D₃. These reactions are complex and sensitive to reaction conditions, particularly the presence of water. capes.gov.brresearchgate.net

Key findings from theoretical studies of siloxane polymerization include:

Reaction Mechanism: The polymerization is understood to proceed via the addition of monomer units to the active ends of the growing polymer chains. However, theoretical models have shown the critical role of side reactions, including the cleavage of siloxane bonds in the monomer by the acid catalyst or water, and the reverse condensation processes. capes.gov.brresearchgate.net

Kinetic Modeling: Kinetic models have been developed to explain experimental observations. For example, in "water-free" systems, the polymerization rate can show a strong acceleration with trace amounts of water, exhibit an apparent negative activation energy, and increase as the initial monomer concentration decreases. capes.gov.br Theoretical treatments account for the regeneration of the catalyst and the establishment of a steady state of reactive species to explain these phenomena. capes.gov.brresearchgate.net

Formation of Byproducts: The condensation and cleavage reactions included in theoretical models also account for the formation of significant amounts of cyclic products alongside the desired linear polymers. researchgate.net

These theoretical investigations provide essential frameworks for controlling the synthesis of polysiloxanes, allowing for the optimization of reaction conditions to achieve desired molecular weights and structures.

Modeling of Environmental Degradation Pathways

While siloxanes are known for their durability, they are not completely inert in the environment. Computational modeling is a key tool for predicting their long-term fate and environmental degradation pathways. The primary degradation route for siloxanes in soil and sediment is abiotic hydrolysis, which leads to the breakdown of the polymer chain.

Computational studies, often using Density Functional Theory (DFT), model the reaction of siloxanes with water to understand the mechanism of hydrolysis. researchgate.net This process involves the cleavage of the Si-O-Si backbone. The ultimate breakdown products are simple, inorganic compounds. nih.gov

Key aspects of modeling environmental degradation include:

Hydrolysis Pathways: DFT calculations are used to model the step-by-step chemical reactions involved in hydrolysis. These models can predict the reaction rates and identify the most likely points of cleavage in the siloxane chain. For related siloxane surfactants, the polydimethylsiloxane unit has been identified as a primary site for aqueous reactivity initiated by hydrolysis. researchgate.net

Oxidation and Reduction: Besides hydrolysis, computational models also explore degradation through oxidation and reduction pathways. These studies can calculate the reduction potentials and model reactions involving radicals to assess different degradation scenarios. researchgate.net

By modeling these fundamental chemical processes, computational chemistry provides valuable data for assessing the environmental impact of siloxane materials.

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1189-93-1 | scbt.comfishersci.comchemimpex.com |

| Molecular Formula | C₆H₂₀O₂Si₃ | scbt.comchemimpex.com |

| Molecular Weight | 208.48 g/mol | scbt.comchemimpex.comsigmaaldrich.com |

| Appearance | Colorless transparent liquid | chemimpex.com |

| Density | ~0.822 g/mL at 25 °C | sigmaaldrich.comgelest.com |

| Boiling Point | 128 °C | fishersci.comsigmaaldrich.com |

| Melting Point | -67 °C | fishersci.comchemimpex.com |

| Refractive Index | ~1.381 - 1.383 at 20 °C | chemimpex.comsigmaaldrich.comgelest.com |

| Flash Point | 20 °C | sigmaaldrich.comgelest.com |

Table 2: Application of Computational Methods in Siloxane Research

| Computational Method | Application in Siloxane Studies | Key Insights |

| Molecular Dynamics (MD) | Simulating the bulk physical and mechanical properties of siloxane polymers. | Provides understanding of elasticity, fracture mechanics, and the origins of flexibility. nih.gov |

| Ab Initio Calculations | Investigating the electronic structure of the Si-O-Si bond and reaction mechanisms. | Explains bond length, angle flexibility, and reactivity based on quantum principles. mdpi.comnih.gov |

| Kinetic Modeling | Studying the complex reaction kinetics of siloxane polymerization. | Elucidates the role of catalysts, water, and side reactions in polymer formation. capes.gov.brresearchgate.net |

| Density Functional Theory (DFT) | Modeling the chemical pathways of environmental degradation. | Predicts hydrolysis, oxidation, and reduction reactions and their products. researchgate.net |

Advancing Green Chemistry in this compound Research: A Focus on Sustainability

The principles of green chemistry are increasingly guiding research and development in the chemical industry, with a focus on creating more environmentally benign processes and products. In the context of organosilicon chemistry, these principles are being applied to the synthesis and application of compounds like this compound, a versatile linear siloxane. This article explores the sustainable approaches being investigated in the research of this compound, from minimizing environmental impact to enhancing process efficiency.

常见问题

Q. What are the standard methods for synthesizing HMTS, and how can its purity be validated?

HMTS is synthesized via hydrosilylation reactions or by functionalizing siloxane precursors. For example, details its synthesis using 3-ethyl-3-allylmethoxy oxetane (EAMO) and HMTS under platinum catalysis. Purification typically involves distillation under reduced pressure due to its low boiling point (106.3°C at 760 mmHg) . Purity validation employs gas chromatography (GC) to confirm >97% purity, as noted in product specifications , and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity .

Q. What spectroscopic techniques are most effective for characterizing HMTS’s molecular structure?

Advanced NMR techniques, such as ¹H-²⁹Si HMBC (heteronuclear multiple-bond correlation), are critical. Figure 6b in demonstrates how cross-peaks in HMBC spectra correlate methyl group hydrogens with adjacent silicon atoms, resolving two distinct silicon environments in HMTS. Additional characterization includes FTIR for Si–O–Si and Si–CH₃ bond identification .

Q. What are the key physical properties of HMTS relevant to experimental design?

HMTS is a colorless liquid with a density of 0.822 g/mL at 25°C and a refractive index of 1.383. Its low flash point (18.1°C) necessitates inert-atmosphere handling. The boiling point (106.3°C) and viscosity make it suitable for reactions requiring low-temperature volatility .

Q. How should HMTS be safely handled in laboratory settings?

HMTS is classified as a Category 2 flammable liquid under GHS. Storage should be in airtight containers at 2–8°C, away from oxidizers. Use explosion-proof equipment and conduct reactions under nitrogen/argon. Emergency protocols should address spills with non-combustible absorbents .

Q. What role does HMTS play in polymer chemistry?

HMTS serves as a co-monomer in poly(silyl ether)s and siloxane-based polymers. For example, describes its copolymerization with terephthalaldehyde via Rh(I)-NHC catalysis, achieving high molecular weight polymers through step-growth mechanisms. Its trisiloxane backbone enhances thermal stability and flexibility in macromolecular frameworks .

Advanced Research Questions

Q. How do reaction kinetics differ between homogeneous and heterogeneous catalytic systems using HMTS?

Homogeneous catalysts (e.g., RhCl₃) often exhibit higher activity but suffer from separation challenges. Heterogeneous systems, such as Rh–NHC complexes supported on MCM-41 ( ), show comparable efficiency with easier recovery. Kinetic studies using GC monitoring reveal rapid co-monomer consumption (<5 min) in both systems, but heterogeneous catalysts may introduce confinement effects altering polymer molecular weight distribution .

Q. What mechanistic insights explain HMTS’s behavior in hydrosilylation reactions?

HMTS participates in platinum-catalyzed hydrosilylation, where the Si–H bond adds across unsaturated substrates (e.g., allyl ethers). highlights its use in synthesizing azobenzene polymers, with reaction progress monitored by ¹H NMR to track Si–H peak disappearance. Side reactions, such as Si–O bond cleavage, are minimized by optimizing catalyst loading (e.g., 0.1–1 mol% Pt) .

Q. How does HMTS influence the thermal stability and mesomorphic behavior of polymers?

Polymers incorporating HMTS exhibit enhanced thermal stability due to the siloxane backbone’s high bond dissociation energy. reports TGA data showing decomposition onset >250°C. Polarized optical microscopy (POM) and DSC reveal liquid crystalline phases in HMTS-derived bent-core polymers, attributed to its flexible trisiloxane spacer .

Q. What experimental designs are optimal for studying HMTS’s role in step-growth polymerization?

Factorial designs (e.g., varying catalyst type, temperature, and monomer ratio) are effective. employs time-dependent molecular weight (Mw) analysis via GPC to confirm step-growth kinetics. For example, Mw increases linearly with reaction time, consistent with Carothers’ equation. Contrasting RhCl₃ vs. RhBr₃ catalysts reveals halide effects on yield and enantioselectivity .

Q. How can computational methods complement experimental studies of HMTS-derived materials?

Density functional theory (DFT) calculations predict electronic interactions in HMTS-containing complexes (e.g., Si–O bond polarization). Molecular dynamics simulations model polymer chain dynamics, correlating with experimental DSC and POM data. Though not directly applied to HMTS in the evidence, analogous workflows in (DFT for cyclohexane derivatives) suggest transferable methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。